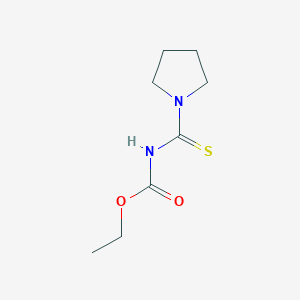

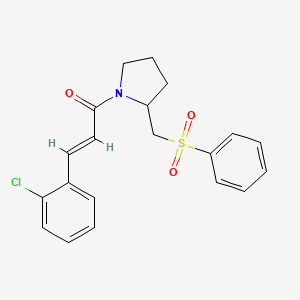

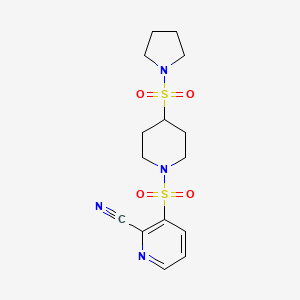

1-环己基-3-(2-氧代-1,2,3,4-四氢喹啉-6-基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

合成和衍生物形成

四氢喹啉衍生物的简便合成

一项研究详细介绍了四氢喹啉衍生物的合成,通过环己酮与苄亚甲基丙二腈反应,探讨了对不同试剂(包括尿素和硫脲)的反应性,这可能与类似于“1-环己基-3-(2-氧代-1,2,3,4-四氢喹啉-6-基)脲”的化合物的合成或功能化有关 (Elkholy & Morsy, 2006)。

通过脲烷基化制备四氢喹唑啉衍生物

另一项研究详细阐述了四氢喹唑啉衍生物的制备,涉及可能与类似基于尿素的化合物的合成或修饰相关的反应 (Pandey et al., 2008)。

生物和化学性质

抗肿瘤和抗菌活性

对带有磺酰胺基团的新型四氢喹啉衍生物的研究显示出显着的抗肿瘤活性,表明具有结构相似性的化合物具有潜在的治疗应用 (Alqasoumi et al., 2010)。此外,还探讨了某些四氢喹啉腈的抗真菌特性,突出了这些化合物的多种生物活性 (Gholap et al., 2007)。

手性亚磺酰胺脲和催化反应

描述了一种合成对映体富集的四氢异喹啉的方法,展示了尿素衍生物在促进对映选择性反应中的化学多功能性 (Xu et al., 2014)。

超分子和材料化学

- 凝胶剂在银配合物形成中的行为:对喹啉脲衍生物的研究揭示了它们在形成银配合物时充当凝胶剂的能力,表明这些化合物在材料科学应用中的潜力 (Braga et al., 2013)。

作用机制

Target of Action

The primary target of 1-Cyclohexyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is phosphodiesterase III A (PDE3A). PDE3A is an enzyme that plays a crucial role in cellular signaling by breaking down cyclic adenosine monophosphate (cAMP), a messenger molecule that carries the effects of hormones like adrenaline .

Mode of Action

1-Cyclohexyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea: acts as a potent inhibitor of PDE3A. By inhibiting PDE3A, this compound prevents the breakdown of cAMP, thereby enhancing the signal carried by this messenger molecule . This results in various physiological effects, including vasodilation and inhibition of platelet aggregation .

Biochemical Pathways

The action of 1-Cyclohexyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea affects the cAMP-dependent pathway. By inhibiting PDE3A and thus increasing cAMP levels, it amplifies the signaling in pathways that are regulated by cAMP. This includes pathways that regulate myocardial contraction, vascular smooth muscle relaxation, and platelet aggregation .

Result of Action

The molecular and cellular effects of 1-Cyclohexyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea ’s action include increased myocardial contraction, vasodilation, and inhibition of platelet aggregation. These effects are due to the increased cAMP signaling resulting from PDE3A inhibition .

属性

IUPAC Name |

1-cyclohexyl-3-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c20-15-9-6-11-10-13(7-8-14(11)19-15)18-16(21)17-12-4-2-1-3-5-12/h7-8,10,12H,1-6,9H2,(H,19,20)(H2,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWSIZNSRAUCYEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NC2=CC3=C(C=C2)NC(=O)CC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

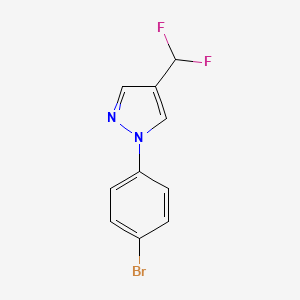

![N-(furan-2-ylmethyl)-3,5-dimethyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)isoxazole-4-sulfonamide](/img/structure/B2628830.png)

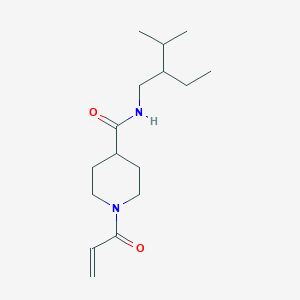

![1-[2-(Thiomorpholine-4-carbonyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2628833.png)

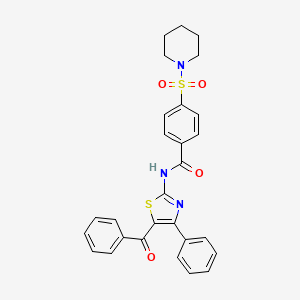

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(1H-indol-1-yl)acetamide](/img/structure/B2628835.png)

![N-(3-chloro-4-methylphenyl)-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)

![3-((5-(allylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2628844.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-tosylpropanamide](/img/structure/B2628845.png)